molecular formula C14H15NO2 B1375597 2-(Benzyloxy)-4-methoxyaniline CAS No. 807266-13-3

2-(Benzyloxy)-4-methoxyaniline

Cat. No. B1375597
CAS RN: 807266-13-3
M. Wt: 229.27 g/mol
InChI Key: UJUHFHOHLITYEV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methoxyaniline (BMOA) is a versatile aromatic compound with a wide range of scientific applications. BMOA has been studied extensively in recent years due to its unique chemical structure and properties, which make it suitable for use in a number of scientific fields.

Scientific Research Applications

Luminescent Properties in Coordination Compounds

Sivakumar et al. (2010) explored the use of derivatives of 4-benzyloxy benzoic acid (including a compound similar to 2-(Benzyloxy)-4-methoxyaniline) in the synthesis of lanthanide coordination compounds. They investigated the effects of substituents on the photophysical properties of these compounds. Their research revealed that electron-releasing substituents, like methoxy groups, enhanced the photoluminescence of terbium (Tb3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Role in Allelochemicals

Macias et al. (2006) discussed the synthesis and biological properties of compounds with a 1,4-benzoxazin-3(4H)-one skeleton, which are chemically related to this compound. These compounds, found in the Poaceae family, display a range of biological activities, including phytotoxic, antimicrobial, and insecticidal properties (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Biological Evaluation in Metal Ion Complexes

Dahi and Jarad (2020) synthesized an azo ligand by reacting the diazonium salt of 2-aminobenzothiazole with 4-methoxyaniline, a compound closely related to this compound. This research aimed at evaluating the biological activities of the resulting metal ion complexes against different antimicrobial strains, indicating potential applications in medicinal chemistry (Dahi & Jarad, 2020).

Electrochromic and Photoelectrochemical Properties

Gazotti et al. (1996) investigated the electrochemical, electrochromic, and photoelectrochemical behavior of poly(o-methoxyaniline), a polymer derivative of 2-methoxyaniline. This research is relevant for understanding the properties of similar compounds like this compound in various applications, including electronic devices (Gazotti, Faez, & Paoli, 1996).

Removal in Wastewater Treatment

Chaturvedi and Katoch (2020) evaluated the effectiveness of Fenton-like oxidation for degrading methoxyanilines, including 2-Methoxyaniline, in wastewater. This study highlights the potential environmental applications of treating compounds similar to this compound in industrial effluents (Chaturvedi & Katoch, 2020).

Polymerization Kinetics and Properties

Viva et al. (2002) studied the electropolymerization kinetics of 2-methoxyaniline, which shares structural similarities with this compound. This research provides insights into the polymerization process and the properties of the resulting polymers, which are significant for material science applications (Viva, Andrade, Florit, & Molina, 2002).

properties

IUPAC Name

4-methoxy-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUHFHOHLITYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-benzyloxy-4-methoxy-1-nitrobenzene (700 mg) in EtOAc (15 mL) is hydrogenated over platinum oxide (70 mg) at 20 psi for 1 h. The catalyst is filtered and the filtrate evaporated to give the title compound as an oil.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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